[(4-Bromo-2-chlorophenyl)methyl](ethyl)amine
Description
(4-Bromo-2-chlorophenyl)methylamine is a secondary amine featuring a halogenated benzyl group (4-bromo-2-chlorophenyl) attached to an ethylamine moiety. Its molecular formula is C₉H₁₁BrClN, with a molecular weight of 256.55 g/mol (calculated).
Properties
IUPAC Name |
N-[(4-bromo-2-chlorophenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN/c1-2-12-6-7-3-4-8(10)5-9(7)11/h3-5,12H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYTWIKUFSDMLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chlorophenyl)methylamine typically involves the reaction of 4-bromo-2-chlorobenzyl chloride with ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of (4-Bromo-2-chlorophenyl)methylamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-chlorophenyl)methylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation: Imines or nitriles.
Reduction: Amine derivatives.
Scientific Research Applications
(4-Bromo-2-chlorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2-chlorophenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Variation in Alkyl Chain Length
A key structural variation among analogs lies in the alkyl group attached to the amine nitrogen:
| Compound Name | Alkyl Group | Molecular Formula | Molecular Weight (g/mol) | Key Reference |
|---|---|---|---|---|
| (4-Bromo-2-chlorophenyl)methylamine | Methyl | C₈H₉BrClN | 230.52 | |
| (4-Bromo-2-chlorophenyl)methylamine | Ethyl | C₉H₁₁BrClN | 256.55 | (Target Compound) |
| (4-Bromo-2-chlorophenyl)methylamine | Butyl | C₁₁H₁₅BrClN | 276.60 |
Key Findings :
Substituent Effects on the Aromatic Ring
Halogen and alkyl substitutions on the phenyl ring modulate electronic and steric properties:
| Compound Name | Substituents on Phenyl Ring | Molecular Weight (g/mol) | Hydrogen Bonding Potential | Reference |
|---|---|---|---|---|
| (4-Bromo-2-chlorophenyl)methylamine | 4-Br, 2-Cl | 256.55 | Moderate (NH donor) | (Target) |
| (4-Bromo-2-methylphenyl)methylamine | 4-Br, 2-Me | 214.10 | Low (methyl reduces polarity) | |
| 3-(4-Bromo-2-chlorophenyl)propanoic acid | 4-Br, 2-Cl, carboxylic acid | 254.65 | High (COOH donor/acceptor) |
Key Findings :
- Steric Hindrance : Bulky substituents (e.g., 2-methyl in ) reduce accessibility to the amine group, affecting intermolecular interactions.
Biological Activity
(4-Bromo-2-chlorophenyl)methylamine is an organic compound characterized by a bromine and chlorine substituted phenyl ring linked to an ethylamine group. Its structural similarities to other compounds, particularly profenofos, suggest significant biological activity, particularly in the modulation of enzymatic functions and potential therapeutic applications.
The primary mode of action for (4-Bromo-2-chlorophenyl)methylamine appears to be the inhibition of the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of acetylcholine in synaptic clefts, resulting in continuous stimulation of neurons, which can cause neurotoxicity. This mechanism is similar to that observed with profenofos, a known pesticide.
Pharmacokinetics
The pharmacokinetic profile of (4-Bromo-2-chlorophenyl)methylamine suggests that it is absorbed through various routes, including skin, lungs, and gastrointestinal tract. It is widely distributed throughout the body, metabolized primarily by cytochrome P450 enzymes such as CYP2C19, CYP2B6, and CYP3A4, and excreted via urine.
This compound interacts with multiple enzymes and proteins within biological systems. Notably, its interaction with cytochrome P450 enzymes indicates its involvement in various metabolic pathways. The biochemical properties include:
- Enzyme Interaction : Modulates activities of cytochrome P450 enzymes.
- Metabolic Pathways : Engages in several metabolic processes affecting drug metabolism and detoxification.
Toxicity Profile
Similar compounds have demonstrated toxicity towards various non-target organisms such as birds, small mammals, bees, fish, and aquatic invertebrates. Environmental factors such as temperature and pH can influence this toxicity.
Research Applications
(4-Bromo-2-chlorophenyl)methylamine has been explored for various applications:
- Chemistry : Serves as an intermediate in synthesizing more complex organic molecules.
- Biology : Investigated for its potential interactions with biomolecules.
- Medicine : Explored for antimicrobial and anticancer properties.
Case Studies
Research has indicated that compounds structurally related to (4-Bromo-2-chlorophenyl)methylamine exhibit significant biological activities. For instance:
- Antimicrobial Activity : Studies show that similar compounds have displayed strong inhibitory effects against various bacterial strains.
- Anticancer Effects : Investigations have revealed potential cytotoxicity against cancer cell lines, indicating a need for further exploration into its therapeutic applications .
Data Table: Biological Activity Overview
| Property | Description |
|---|---|
| Chemical Structure | (4-Bromo-2-chlorophenyl)methylamine |
| Mechanism of Action | AChE inhibition leading to neurotoxicity |
| Pharmacokinetics | Absorbed via skin/lungs/GI tract; metabolized by CYP enzymes |
| Toxicity | Toxic to birds, mammals, bees; influenced by environmental factors |
| Research Applications | Chemistry (synthesis), Biology (biomolecular interactions), Medicine (antimicrobial/anticancer) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
